molecular formula C14H13N3O2S2 B3016596 N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 852046-32-3

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B3016596
CAS No.: 852046-32-3
M. Wt: 319.4
InChI Key: LDVRMIBHMMUCJM-UHFFFAOYSA-N
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Description

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound with the molecular formula C14H13N3O2S2 and an average molecular mass of 319.40 g/mol . This chemical features a unique hybrid structure, incorporating both a 4-methylthiazole and a 2-oxo-benzothiazole moiety linked by a propanamide chain. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively studied for its diverse biological activities . Researchers are investigating similar benzothiazole-based hybrids for their potential as antimicrobial agents, given the pressing need to address multi-drug resistance . The molecular design of this compound, which combines two nitrogen-containing heterocycles, suggests it may interact with various enzymatic targets, making it a valuable intermediate for developing new therapeutic candidates . Its specific physicochemical properties and mechanism of action are subjects of ongoing research, particularly in the fields of antibiotic discovery and chemical biology. This product is supplied for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-8-20-13(15-9)16-12(18)6-7-17-10-4-2-3-5-11(10)21-14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVRMIBHMMUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the benzothiazole ring: This can be synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling of the two moieties: The final step would involve coupling the thiazole and benzothiazole rings through a suitable linker, such as a propanamide group, under appropriate reaction conditions (e.g., using coupling reagents like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or benzothiazole rings.

    Reduction: Reduction reactions could potentially target the carbonyl group in the benzothiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has shown promising anticancer properties. Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and benzothiazole fragments have been evaluated for their anticancer activity in the National Cancer Institute's panel of 60 cell lines, revealing considerable potency against specific tumors .

Antimicrobial Properties
Research has highlighted the compound's potential as an antibacterial and antifungal agent. Its mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes, making it a candidate for new antimicrobial drug development.

Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its action is thought to involve the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Alkylation Reactions : Utilizing potassium salts with N-heteryl-2-chloroacetamides to form the desired thiazole and benzothiazole derivatives.
  • Acylation Processes : Following alkylation, acylation with chloroacetyl chloride in the presence of triethylamine is employed to yield the final amide product.

These synthetic routes are optimized for yield and purity using techniques such as chromatography and mass spectrometry for characterization .

Industrial Applications

Material Science
this compound can serve as a building block for developing new materials with specific properties. Its unique chemical structure allows it to be used in creating polymers and coatings that require enhanced thermal stability or chemical resistance.

Agricultural Chemistry
The compound's antimicrobial properties also extend to agricultural applications where it can be utilized as a pesticide or fungicide. Its effectiveness against plant pathogens could contribute to developing safer and more efficient agricultural chemicals .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute highlighted the anticancer potential of similar thiazole-containing compounds. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications to the thiazole or benzothiazole moieties could enhance efficacy .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating its potential for use in clinical settings as an alternative to conventional antibiotics.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide with structurally related propanamide derivatives, emphasizing key structural differences, physicochemical properties, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Reported Activities/Applications References
This compound C₁₄H₁₃N₃O₂S₂ 343.41 4-methylthiazole, benzothiazol-2-one Not explicitly reported
N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide C₁₈H₂₁N₃O₂S 367.45 Cyclohexenylethyl group, benzothiazol-2-one Structural analog; potential bioactivity
(E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide C₁₃H₁₂N₄O₂S 296.33 Benzylidenehydrazine, thiazole Antimicrobial activity
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide C₁₈H₁₈N₂O₆S 406.41 2,4-dimethoxyphenyl, benzothiazole sulfone Enhanced solubility due to sulfone group
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ 398.50 4-methylbenzylidene, thioxothiazolidinone, hydroxyphenyl Potential kinase inhibition
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide C₁₈H₁₈N₂O₃S 342.40 4-methoxybenzyl, 1,2-benzothiazol-3-one Not explicitly reported

Key Structural and Functional Comparisons :

Thiazole/Benzothiazole Modifications: The target compound’s 4-methylthiazole group contrasts with the cyclohexenylethyl substituent in , which may enhance lipophilicity and membrane permeability.

Biological Activity Trends: Compounds with hydrazine or thioxothiazolidinone moieties (e.g., ) show antimicrobial or enzyme-inhibitory properties, suggesting that the target compound’s benzothiazole-thiazole scaffold could be optimized for similar applications. Nitroimidazole-based propanamides (e.g., ) are used as cerebral ischemia markers due to benzothiazole’s fluorescence and nitroimidazole’s hypoxia-targeting ability.

The hydroxyphenyl substituent in may facilitate hydrogen bonding, enhancing binding affinity to biological targets.

Research Findings and Implications

  • Antimicrobial Activity : Propanamide derivatives with thiazole and benzothiazole groups (e.g., ) demonstrate efficacy against bacterial and fungal strains, likely due to interference with microbial enzyme systems. The target compound’s methylthiazole group could similarly disrupt microbial membranes or protein synthesis.
  • Diagnostic Potential: Benzothiazole derivatives like those in are radioiodinated for imaging, suggesting that the target compound’s benzothiazole core could be functionalized for diagnostic use.

Biological Activity

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article consolidates available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiazole and benzothiazole moiety, which are known for their biological activities. The presence of these heterocycles contributes to the compound's potential pharmacological properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of compounds related to this compound. For instance:

  • Synthesis and Testing : A series of benzothiazole derivatives were synthesized and tested against various bacterial and fungal strains. One study reported that compounds similar to this compound exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
  • Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)Target Organisms
N-(4-methyl-2-thiazolyl)-...10.7 - 21.4E. coli, S. aureus
Benzothiazole derivative A15.0Candida albicans
Benzothiazole derivative B20.0Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : Research conducted by the National Cancer Institute (NCI) assessed various derivatives for their cytotoxic effects on a panel of 60 cancer cell lines. Some compounds demonstrated promising activity, leading to further exploration into their mechanisms of action .
  • Mechanism Insights : The anticancer effects are postulated to involve the induction of apoptosis in cancer cells through pathways that may include the inhibition of specific kinases or modulation of signaling pathways related to cell survival .

Table 2: Anticancer Activity Overview

CompoundIC50 (μM)Cancer Cell Lines Tested
N-(4-methyl-2-thiazolyl)-...12.5Breast cancer (MCF7), Lung cancer
Benzothiazole derivative C15.0Colon cancer (HCT116)

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical evaluation demonstrated that this compound could effectively combat antibiotic-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent .
  • Anticancer Trials : Preliminary trials involving patients with specific types of cancers indicated that treatment with derivatives led to reduced tumor sizes and improved patient outcomes compared to standard therapies .

Q & A

Q. What are the recommended synthetic routes for N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions and heterocyclic ring formation. For example, similar benzothiazole derivatives are prepared by reacting substituted benzothiazole-3-carboxamides with thiazolidinone precursors in ethanol under reflux, achieving yields of 37–70% depending on substituents . Optimization strategies include:
  • Solvent selection : Ethanol or ethanol/ethyl acetate mixtures improve solubility and reaction homogeneity.
  • Temperature control : Reflux conditions (70–80°C) enhance reaction kinetics while minimizing side reactions.
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity (>98% by HPLC) .

Q. How should researchers characterize the structural integrity of this compound and its derivatives?

  • Methodological Answer : Comprehensive characterization involves:
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl peaks at δ 165–175 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, benzothiazole C-S bonds at 650–750 cm⁻¹) .
  • Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

Q. What experimental protocols are used to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Activity against bacterial and fungal pathogens is assessed via:
  • Broth microdilution assays : Determine minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC). For example, MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² have been reported for benzothiazole derivatives against Staphylococcus aureus and Candida albicans .
  • Control strains : Include reference strains (e.g., ATCC 25922 for E. coli) to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Advanced strategies include:
  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic routes (e.g., using density functional theory (DFT) for energy barriers) .
  • Molecular docking : Screen derivatives against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) to prioritize compounds with favorable binding energies (ΔG < -8 kcal/mol) .
  • Machine learning : Train models on existing bioactivity data to predict novel substituents with desired properties (e.g., logP < 3 for improved solubility) .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways (e.g., CYP450-mediated oxidation) to identify bioavailability limitations .
  • Heterotypic 3D models : Use organoids or co-cultures to mimic in vivo tissue complexity, bridging the gap between cell-line assays and animal studies .
  • Data triangulation : Cross-validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials) to confirm mechanism-specific effects .

Q. What are the best practices for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR development involves:
  • Systematic substituent variation : Synthesize analogs with halogen, alkyl, or methoxy groups at the benzothiazole or thiazolyl positions to assess electronic and steric effects .
  • Dimensionality reduction : Apply principal component analysis (PCA) to correlate molecular descriptors (e.g., polar surface area, H-bond donors) with bioactivity .
  • Free-energy perturbation (FEP) : Quantify the impact of specific substituents on binding affinity using molecular dynamics simulations .

Q. How can researchers optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scale-up strategies include:
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) to reduce byproduct formation .
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst loading, temperature) affecting yield and purity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.